
chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is a complex organometallic compound that combines the properties of nickel, phosphine ligands, and aromatic hydrocarbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene typically involves the reaction of nickel chloride with dicyclohexyl(phenyl)phosphane in the presence of methylbenzene. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as tetrahydrofuran (THF). The reaction conditions include moderate temperatures and the use of a base to deprotonate the phosphine ligand, allowing it to coordinate with the nickel center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) complexes, while reduction can produce nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
科学的研究の応用
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene has several scientific research applications:
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a precursor for bioactive molecules.
Environmental Chemistry: It is used in studies related to environmental remediation and the degradation of pollutants.
作用機序
The mechanism of action of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene involves the coordination of the phosphine ligand to the nickel center, which facilitates various catalytic processes. The molecular targets include organic substrates that undergo transformation through oxidative addition, reductive elimination, and ligand exchange pathways. The compound’s effectiveness in catalysis is attributed to the electronic and steric properties of the phosphine ligand, which modulate the reactivity of the nickel center .
類似化合物との比較
Similar Compounds
Nickel(II) chloride: A simpler nickel complex without phosphine ligands.
Triphenylphosphine nickel complexes: Similar compounds with different phosphine ligands.
Nickel carbonyl: A nickel complex with carbonyl ligands instead of phosphine.
Uniqueness
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is unique due to the presence of the dicyclohexyl(phenyl)phosphane ligand, which provides distinct electronic and steric properties. This uniqueness enhances its catalytic activity and selectivity in various reactions compared to other nickel complexes .
特性
分子式 |
C43H61ClNiP2- |
|---|---|
分子量 |
734.0 g/mol |
IUPAC名 |
chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |
InChIキー |
AZIUZLQIIYMUOE-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


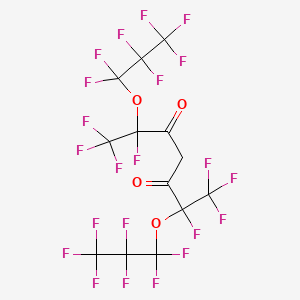
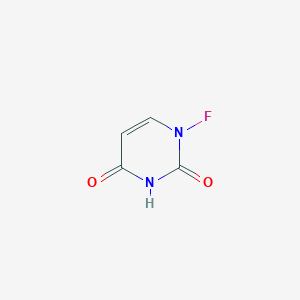
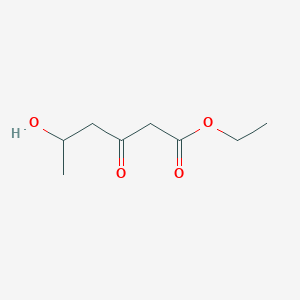
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
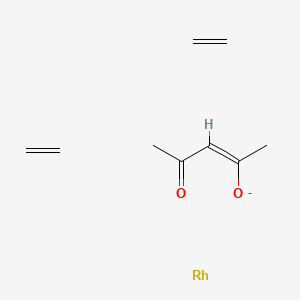
![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
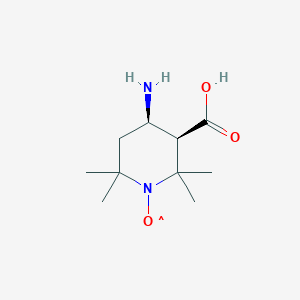
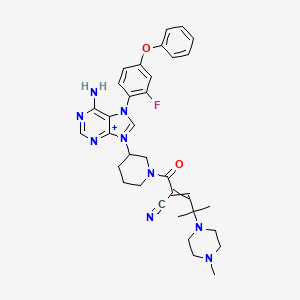
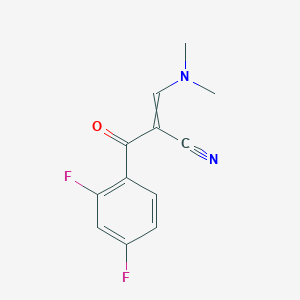
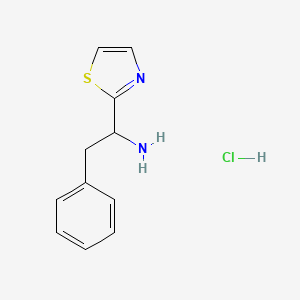

![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
